(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH, also known as this compound, is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH is a derivative of phenylalanine that has garnered attention in peptide synthesis and bioactive peptide research. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective moiety in solid-phase peptide synthesis (SPPS), facilitating the assembly of peptides while minimizing side reactions. This compound's unique structural characteristics influence its biological activities, particularly in self-assembly and hydrogel formation.

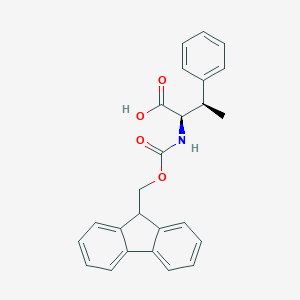

The compound is characterized by the following chemical structure:

- Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-beta-methyl-phenylalanine

- Molecular Formula: C18H21NO2

- Molecular Weight: 287.37 g/mol

Self-Assembly and Hydrogelation

Research indicates that the self-assembly behavior of Fmoc-protected amino acids, including this compound, is significantly influenced by their side chain modifications. Studies have shown that variations in the methyl groups on the α-carbon can alter the morphology of supramolecular nanostructures formed during hydrogelation .

Table 1: Influence of Side Chain Modifications on Hydrogel Properties

| Compound | Hydrogel Formation | Morphology Type |

|---|---|---|

| Fmoc-beta-methyl-Phe-OH | Yes | Fibrillar network |

| Fmoc-3-F-Phe-OH | Yes | Nanofibers |

| Fmoc-F(5)-Phe-OH | Yes | Micellar structures |

Therapeutic Applications

Bioactive peptides exhibit various physiological effects, including antihypertensive, anti-inflammatory, and neuroprotective activities. The structural features of this compound may contribute to these effects by enhancing bioavailability and specificity towards target tissues .

Case Study: Antihypertensive Activity

In a study examining the effects of modified phenylalanine derivatives on blood pressure regulation, compounds similar to this compound were shown to inhibit angiotensin-converting enzyme (ACE), leading to reduced hypertension in animal models. The mechanism involved competitive inhibition at the active site of ACE .

Synthesis and Stability

The synthesis of this compound typically involves SPPS techniques utilizing Fmoc chemistry. The stability of the Fmoc group under various conditions is crucial for maintaining the integrity of the peptide during synthesis .

Table 2: Synthesis Conditions for Fmoc Peptides

| Condition | Recommended Solvent | Deprotection Method |

|---|---|---|

| Standard Fmoc deprotection | DMF | 20% piperidine |

| Mild conditions | DMF | 2% DBU |

科学的研究の応用

Drug Delivery Systems

Fmoc-DL-β-methyl-Phe-OH has been extensively studied for its potential in drug delivery applications. The compound's ability to form hydrogels is particularly noteworthy. Hydrogels made from Fmoc-based peptides can encapsulate therapeutic agents, allowing for controlled release.

- Hydrogel Formation : Fmoc-DL-β-methyl-Phe-OH can self-assemble into hydrogels under physiological conditions. These hydrogels can serve as scaffolds for drug delivery, providing a medium that supports cell growth and tissue regeneration while also releasing drugs at a controlled rate .

- Antimicrobial Properties : Recent studies have highlighted the antimicrobial properties of Fmoc-based hydrogels. For example, Fmoc-dipeptide hydrogels demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them suitable for biomedical applications such as wound healing and infection control .

Tissue Engineering

The application of Fmoc-DL-β-methyl-Phe-OH in tissue engineering is gaining traction due to its biocompatibility and ability to form stable structures.

- Scaffold Development : The self-assembling nature of Fmoc-DL-β-methyl-Phe-OH allows it to create three-dimensional networks that can mimic the extracellular matrix (ECM). This property is crucial for developing scaffolds that support cell adhesion and proliferation .

- Cell Proliferation Studies : Research indicates that hydrogels formed from Fmoc-DL-β-methyl-Phe-OH can support the proliferation of various cell types, including chondrocytes. This makes them promising candidates for cartilage repair and regeneration strategies .

Self-Assembly and Nanostructures

The self-assembly characteristics of Fmoc-DL-β-methyl-Phe-OH lead to the formation of nanostructures with unique properties.

- Supramolecular Structures : The introduction of methyl groups on the α carbons significantly influences the morphology of the resulting supramolecular structures. This tunability allows for the design of materials with specific mechanical and chemical properties suitable for various applications .

- Nanocarriers : The ability of these peptides to form nanostructures makes them ideal candidates for developing nanocarriers for targeted drug delivery. Their structural integrity and biocompatibility enhance their effectiveness in delivering therapeutic agents directly to target sites within the body .

Case Study 1: Antimicrobial Hydrogel Development

A study demonstrated the effectiveness of Fmoc-dipeptide hydrogels in encapsulating porphyrin chromophores, which enhanced their antimicrobial properties. The hydrogels were tested in vivo for wound healing, showing accelerated recovery rates due to their controlled release capabilities and antibacterial effects .

Case Study 2: Cartilage Regeneration

Research focused on using Fmoc-DL-β-methyl-Phe-OH-based hydrogels as scaffolds for cartilage tissue engineering. The study revealed that these hydrogels not only supported cell growth but also maintained the phenotype of chondrocytes in both two-dimensional and three-dimensional cultures, indicating their potential in regenerative medicine .

特性

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJZRLWGALBIQ-WAIKUNEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373286 |

Source

|

| Record name | (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321524-79-2 |

Source

|

| Record name | (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。